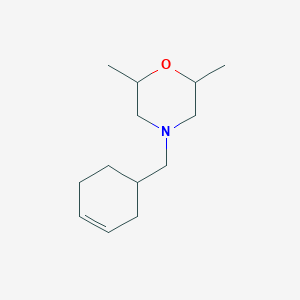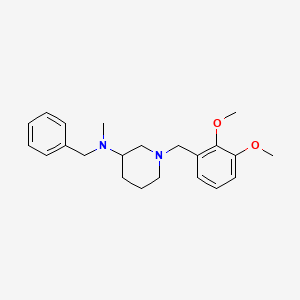![molecular formula C9H9N5O2 B6047357 N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine](/img/structure/B6047357.png)
N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine, also known as Nifurtimox, is a synthetic nitrofuran derivative that was first synthesized in 1965. Nifurtimox has been extensively studied for its potential use in the treatment of various diseases, including Chagas disease, cancer, and parasitic infections.
Mecanismo De Acción
The exact mechanism of action of N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine is not fully understood, but it is thought to involve the production of reactive oxygen species (ROS) that damage the DNA of the parasite or cancer cells. N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has also been shown to interfere with the metabolism of the parasite, leading to its death.
Biochemical and Physiological Effects:
N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has been shown to have both biochemical and physiological effects. Biochemically, N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has been shown to disrupt the metabolism of the parasite or cancer cells, leading to their death. Physiologically, N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has been shown to improve the overall health of patients with Chagas disease, reducing the severity of symptoms and improving their quality of life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine in lab experiments is its relatively low cost and easy availability. N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has been extensively studied, and its mechanism of action is well understood, making it a useful tool for researchers. However, one limitation of using N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine is its potential toxicity, which can vary depending on the dose and duration of treatment.
Direcciones Futuras
There are several future directions for the study of N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine. One area of research is the development of new formulations of N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine that can improve its efficacy and reduce its toxicity. Another area of research is the study of N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine in combination with other drugs, with the goal of improving its effectiveness in treating Chagas disease and cancer. Additionally, there is a need for further research into the mechanism of action of N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine, with the goal of identifying new targets for drug development.
Métodos De Síntesis
N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine can be synthesized through a multi-step process involving the reaction of 2-aminopyridine with 4-nitroimidazole in the presence of a reducing agent. The resulting intermediate is then reacted with chloroacetaldehyde to form N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine. The synthesis of N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has been optimized over the years, resulting in higher yields and purity.
Aplicaciones Científicas De Investigación
N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has been extensively studied for its potential use in the treatment of Chagas disease, a parasitic infection caused by the protozoan Trypanosoma cruzi. N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has been shown to be effective in killing the parasite, reducing the severity of symptoms, and improving the overall health of patients. In addition to Chagas disease, N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine has also been studied for its potential use in the treatment of cancer, specifically in combination with other chemotherapeutic agents.
Propiedades
IUPAC Name |
N-[(4-nitroimidazol-1-yl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c15-14(16)9-5-13(7-12-9)6-11-8-3-1-2-4-10-8/h1-5,7H,6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNBSRDZXAMPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCN2C=C(N=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1H-indole-5-carboxamide](/img/structure/B6047281.png)
![7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane](/img/structure/B6047293.png)
![2-(2-phenylethyl)-8-(2-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6047299.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B6047322.png)
![N-{[(4-ethoxyphenyl)amino][(4-oxo-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6047327.png)
![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B6047341.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6047349.png)
![O-(3-{[(3-bromophenyl)amino]carbonyl}phenyl) 4-morpholinecarbothioate](/img/structure/B6047372.png)
![2-{methyl[(3-methyl-2-thienyl)methyl]amino}-1-phenylethanol](/img/structure/B6047379.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B6047391.png)